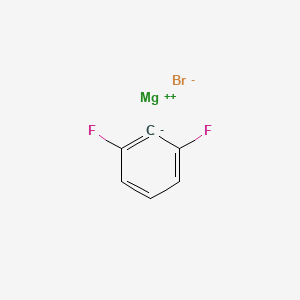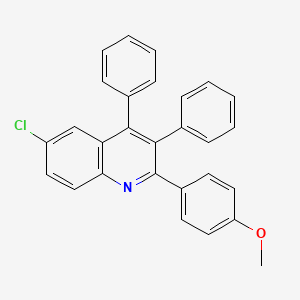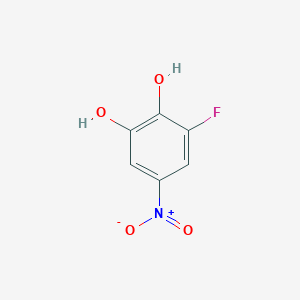
3-Fluoro-5-nitrobenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-nitrobenzene-1,2-diol is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and two hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitrobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-fluorocatechol (3-fluorobenzene-1,2-diol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom and nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as phenols or amines in the presence of a base like potassium carbonate can replace the fluorine or nitro groups.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-nitro-1,2-benzoquinone.
Reduction: Formation of 3-fluoro-5-amino-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-5-nitrobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-nitrobenzene-1,2-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-5-nitrobenzene-1,2-diol can be compared with compounds such as 3-fluoro-4-nitrophenol and 3-fluoro-5-nitroaniline.
- These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring .
Uniqueness
- The presence of both hydroxyl groups and a nitro group in this compound makes it unique compared to other fluorinated nitrobenzenes.
- This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields .
Propriétés
Numéro CAS |
143542-78-3 |
|---|---|
Formule moléculaire |
C6H4FNO4 |
Poids moléculaire |
173.10 g/mol |
Nom IUPAC |
3-fluoro-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4FNO4/c7-4-1-3(8(11)12)2-5(9)6(4)10/h1-2,9-10H |
Clé InChI |
SPXVEUQWRDPZPI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


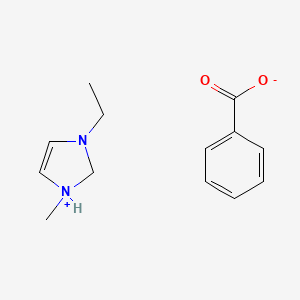
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)

![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

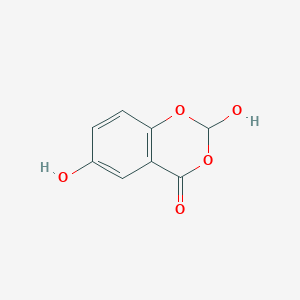
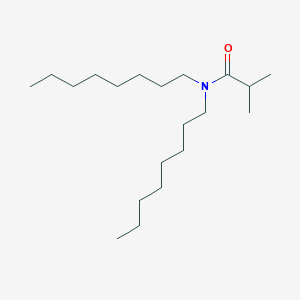
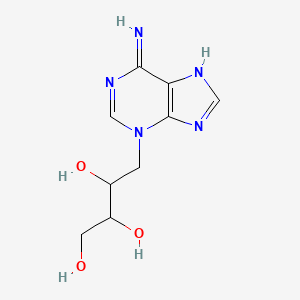
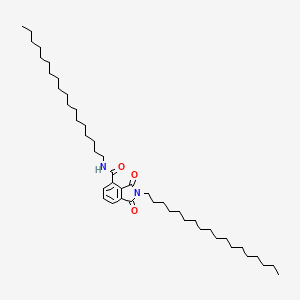
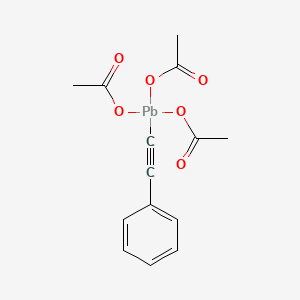
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
